molecular formula C19H20N4O5 B1228174 N-Acetylphenylalanylglycine 4-nitroanilide CAS No. 34336-99-7

N-Acetylphenylalanylglycine 4-nitroanilide

Cat. No. B1228174
CAS RN: 34336-99-7
M. Wt: 384.4 g/mol
InChI Key: JAWBBDSLZGAHMD-KRWDZBQOSA-N
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Description

“N-Acetylphenylalanylglycine 4-nitroanilide” is a chemical compound with the molecular formula C19H20N4O5 and a molecular weight of 384.4 g/mol .


Chemical Reactions Analysis

The hydrolysis of “N-Acetyl-L-phenylalanylglycine 4-nitroanilide” and its D-enantiomer has been studied. The reactions were catalyzed by ficin and actinidin at pH 6.0, I 0.1 mol/l, 8.3% (v/v) NN-dimethylformamide, and 25 degrees C .

Scientific Research Applications

Enzyme Kinetics

This compound has been used in the study of enzyme kinetics, particularly in relation to the cysteine proteinases papain, ficin, and actinidin . The kinetic specificity constant, kcat./Km, for the hydrolysis of N-acetyl-L-phenylalanylglycine 4-nitroanilide and its D-enantiomer was determined . This research helps understand the stereochemical selectivity of these enzymes .

Stereochemical Selectivity

The compound has been used to evaluate stereochemical selectivity in papain-catalysed hydrolysis . The study of stereochemical selectivity is crucial in understanding the mechanisms of enzymatic reactions .

Fluorescence Quenching

N-Acetylphenylalanylglycine 4-nitroanilide has been used in fluorescence quenching-based strategies for highly sensitive detection of 4-nitrophenol . This compound’s fluorescence properties can be significantly quenched in an approximately linear fashion with increasing 4-nitrophenol concentration .

Environmental Monitoring

Due to its fluorescence quenching properties, this compound can be used for environmental monitoring. Specifically, it can be used for the detection of 4-nitrophenol, a pollutant in aquatic and soil environments .

Drug Development

The compound’s interaction with enzymes like papain, ficin, and actinidin can provide valuable insights for drug development. Understanding the stereochemical selectivity of these enzymes can guide the design of more effective drugs .

Biochemical Research

N-Acetylphenylalanylglycine 4-nitroanilide is a valuable tool in biochemical research. Its interactions with various enzymes can help elucidate their mechanisms of action, contributing to our understanding of biological processes .

properties

IUPAC Name

(2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)22-18(25)12-20-15-7-9-16(10-8-15)23(27)28/h2-10,17,20H,11-12H2,1H3,(H,21,24)(H,22,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWBBDSLZGAHMD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187909
Record name N-Acetylphenylalanylglycine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylphenylalanylglycine 4-nitroanilide

CAS RN

34336-99-7
Record name N-Acetylphenylalanylglycine 4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034336997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylphenylalanylglycine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the stereochemistry of N-Acetylphenylalanylglycine 4-nitroanilide affect its interaction with cysteine proteinases?

A: Research has shown that the L-enantiomer of N-Acetylphenylalanylglycine 4-nitroanilide is hydrolyzed much more efficiently than the D-enantiomer by cysteine proteinases like papain, ficin, and actinidin. [, , ] This difference in reactivity is attributed to the specific interactions between the substrate and the enzyme's active site. Model building suggests that the L-enantiomer can achieve more favorable binding interactions within the S2 subsite of these enzymes, particularly regarding the phenyl ring of the N-acetylphenylalanyl group. [] Additionally, the D-enantiomer may require more significant conformational adjustments within the active site during catalysis, leading to a decrease in catalytic efficiency. []

Q2: Why is there variation in the stereoselectivity of different cysteine proteinases towards the enantiomers of N-Acetylphenylalanylglycine 4-nitroanilide?

A: While all three enzymes (papain, ficin, and actinidin) preferentially hydrolyze the L-enantiomer, the degree of this preference, quantified by the index of stereochemical selectivity (Iss), varies significantly. [] Papain exhibits the highest Iss, followed by ficin and then actinidin. [] This difference is attributed to subtle variations in the architecture of their active sites and the specific interactions they make with the substrate. [] For example, model building suggests that achieving optimal binding in the actinidin active site might necessitate relaxing some of the hydrogen-bonding interactions observed in papain-ligand complexes. [] These differences highlight how seemingly minor variations in enzyme structure can significantly impact substrate specificity and catalytic efficiency.

Q3: How is the kinetic behavior of N-Acetylphenylalanylglycine 4-nitroanilide hydrolysis used to study the mechanism of cysteine proteinases?

A: The hydrolysis of N-Acetylphenylalanylglycine 4-nitroanilide by cysteine proteinases serves as a model reaction for investigating their catalytic mechanism. By analyzing the pH dependence of kinetic parameters like kcat/Km, researchers can identify key ionizable groups involved in catalysis. [] For example, studies using this substrate revealed that full catalytic competence in some cysteine proteinases requires an additional protonic dissociation with a pKa value close to 4, likely from a glutamic acid residue cluster, in addition to the formation of the catalytic thiolate-imidazolium ion pair. [] This finding highlights the importance of electrostatic modulation within the active site for optimal catalytic activity.

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